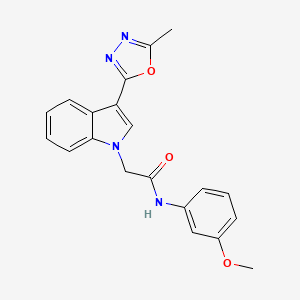

N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)17-11-24(18-9-4-3-8-16(17)18)12-19(25)21-14-6-5-7-15(10-14)26-2/h3-11H,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBQOEXQCBNRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the oxadiazole ring, and finally the attachment of the methoxyphenyl and acetamide groups. Common reagents and conditions include:

Indole Synthesis: Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.

Oxadiazole Formation: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Final Coupling: Amide bond formation through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Oxadiazole Ring Formation

-

Hydrazide Cyclization : Starting from 2-(1H-indol-3-yl)acetic acid derivatives, hydrazide intermediates are cyclized with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the 1,3,4-oxadiazole-thiol core .

Reaction Conditions :

Acetamide Coupling

-

N-Acylation : The oxadiazole-thiol intermediate reacts with 2-bromo-N-substituted acetamides in dimethylformamide (DMF) using sodium hydride (NaH) as a base .

Reaction Conditions :

Alternative Oxidant-Driven Cyclization

-

Oxidative Cyclization : Acylthiosemicarbazides can be cyclized using 1,3-dibromo-5,5-dimethylhydantoin and potassium iodide (KI), achieving yields up to 97% for related oxadiazoles .

Indole Moiety

-

Electrophilic Substitution : The indole ring undergoes reactions at the C-2 and C-3 positions. Example:

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to introduce nitro groups.

-

Halogenation : Chlorination/bromination via electrophilic attack.

-

1,3,4-Oxadiazole Ring

-

Nucleophilic Substitution : The oxadiazole’s sulfur or oxygen atoms participate in reactions with electrophiles.

Acetamide Group

-

Hydrolysis : Cleavage under acidic or basic conditions:

-

Acidic Hydrolysis : Yields carboxylic acid and amine derivatives.

-

Basic Hydrolysis : Forms carboxylate salts.

-

Stability and Degradation

-

pH Sensitivity : Degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, with optimal stability at pH 5–7.

-

Thermal Stability : Decomposes above 200°C, requiring controlled temperatures during reactions.

Comparative Reaction Data

Mechanistic Insights

-

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the indole or oxadiazole rings if halogenated precursors are used.

-

Apoptosis Induction : While not a chemical reaction, the oxadiazole moiety’s bioactivity involves interactions with cellular signaling pathways, likely through hydrogen bonding or π-stacking .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and indole moieties. For instance, compounds similar to N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide have shown significant growth inhibition against various cancer cell lines.

Case Study: Anticancer Activity

A study investigated the anticancer activity of related oxadiazole derivatives. The results indicated that these compounds exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer cell lines including SNB-19 and OVCAR-8. Such findings suggest that the incorporation of oxadiazole into indole derivatives may enhance their anticancer activity significantly .

Antimicrobial Applications

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Studies

In a comparative study of various oxadiazole derivatives, certain compounds exhibited notable antibacterial activity with diameter of inhibition zone (DIZ) values reaching up to 22 mm against Staphylococcus aureus. The findings suggest that the oxadiazole ring contributes to the antimicrobial efficacy of these compounds .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound shares a common indole-oxadiazole-acetamide backbone with several derivatives. Key structural variations among analogs include:

- Substituents on the phenyl ring : The 3-methoxyphenyl group in the target compound contrasts with substituents like 4-ethoxyphenyl, 3-chlorophenyl, or 2-fluorophenyl in analogs .

- Oxadiazole modifications : The 5-methyl group on the oxadiazole ring distinguishes it from compounds with thiol (-SH) or sulfanyl (-S-) linkages .

- Indole substitutions: Derivatives may feature additional substituents (e.g., hydroxyimino, nitro, or carbazole groups) at the indole 3-position .

Representative Analogs and Their Features

Anticancer Potential

Indole-oxadiazole hybrids, such as those in , exhibit anticancer activity via topoisomerase inhibition. The 5-methyl group on oxadiazole in the target compound may enhance metabolic stability compared to thiol-containing analogs .

Antimicrobial Activity

Benzofuran-oxadiazole derivatives (e.g., 2a and 2b in ) show potent antimicrobial effects. The 3-methoxyphenyl group in the target compound could modulate lipophilicity, affecting membrane penetration versus chlorophenyl groups .

Antioxidant Properties

Hydroxyimino-substituted indole acetamides (e.g., 3a in ) demonstrate strong radical scavenging.

Pharmacokinetic and Physicochemical Considerations

Biological Activity

N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The compound features a complex structure that integrates an indole moiety with a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The 1,3,4-oxadiazole scaffold has been shown to exhibit significant anticancer properties by targeting various cellular pathways. It interacts with nucleic acids and enzymes critical for cancer cell proliferation. Specifically, compounds containing oxadiazole derivatives have demonstrated the ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are important in cancer biology .

- Cytotoxicity : Studies have indicated that derivatives of 1,3,4-oxadiazoles can possess high cytotoxicity against various cancer cell lines. For instance, structural modifications to enhance the interaction with target proteins have been shown to increase the efficacy of these compounds .

- Antimicrobial and Antioxidant Properties : Beyond anticancer effects, oxadiazole derivatives have also been reported to exhibit antimicrobial and antioxidant activities. This broad spectrum of biological effects makes them valuable in drug development .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the phenyl and oxadiazole rings significantly affect the biological activity of the compound. For example:

- Substituents on the Phenyl Ring : The presence of electron-donating groups (such as methoxy groups) enhances the compound's potency by improving its ability to interact with biological targets.

- Oxadiazole Modifications : Alterations in the oxadiazole ring can lead to variations in cytotoxicity and selectivity towards cancer cells. Compounds that incorporate additional functional groups tend to show improved activity against specific cancer types .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds or derivatives:

Q & A

Basic: What are the optimized synthetic routes for preparing N-(3-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves three key steps:

Indole Core Formation : Construct the indole scaffold via Fischer indole synthesis or palladium-catalyzed cross-coupling .

Oxadiazole Introduction : React the indole intermediate with thiosemicarbazide under acidic conditions to form the 1,3,4-oxadiazole ring, followed by methylation at the 5-position using iodomethane .

Acetamide Coupling : Use chloroacetyl chloride or bromoacetamide derivatives to couple the methoxyphenyl group to the indole-oxadiazole core via nucleophilic substitution in DMF with NaH as a base .

Critical Parameters : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) and optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and temperature (35–60°C) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy : Confirm methoxy (-OCH₃, δ ~3.8 ppm), acetamide (-NHCO-, δ ~9.8 ppm), and indole aromatic protons (δ 6.9–7.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous structures) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1667 cm⁻¹) and N-H bending (~3468 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the indole-oxadiazole region .

Advanced: What strategies are recommended for analyzing contradictory bioactivity data across studies?

Methodological Answer:

Address discrepancies by:

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity via HPLC (>95%) .

Evaluate Solubility : Test solubility in DMSO/PBS mixtures to ensure uniform dosing; poor solubility may explain false-negative results .

Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition vs. DNA intercalation) using SPR or ITC to identify context-dependent effects .

Case Study : Inconsistent antimicrobial activity might arise from variations in bacterial membrane permeability—validate via logP calculations and membrane partitioning assays .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Focus on:

Core Modifications :

- Replace the 5-methyl group on oxadiazole with halogens (e.g., Cl, Br) to enhance electrophilicity .

- Substitute the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate π-π stacking .

Bioisosteric Replacement : Swap the acetamide linker with sulfonamide or urea to alter hydrogen-bonding capacity .

In Silico Screening : Dock modified analogs into target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthesis .

Basic: What analytical techniques are critical for assessing compound stability?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13) for 48 hours; monitor degradation via HPLC .

- Kinetic Stability : Calculate half-life (t₁/₂) in simulated physiological buffers (e.g., PBS, pH 7.4) using LC-MS .

- Solid-State Stability : Perform DSC/TGA to detect polymorphic transitions affecting shelf life .

Advanced: How can researchers resolve conflicting spectral data (e.g., NMR shifts) in structural reports?

Methodological Answer:

Reproduce Conditions : Match solvent (CDCl₃ vs. DMSO-d₆), concentration, and temperature used in original studies .

Assign Ambiguous Peaks : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the acetamide sidechain .

Cross-Validate : Compare experimental data with computational predictions (e.g., ACD/Labs NMR Simulator) .

Advanced: What in vitro models are suitable for evaluating its anticancer potential?

Methodological Answer:

- Apoptosis Assays : Treat MCF-7 cells and measure caspase-3 activation via fluorometric kits .

- Cell Cycle Analysis : Use flow cytometry (PI staining) to assess G1/S arrest in HCT-116 .

- Migration Inhibition : Test anti-metastatic effects using Boyden chambers with Matrigel-coated membranes .

Basic: How is the lipophilicity (logP) of this compound determined experimentally?

Methodological Answer:

- Shake-Flask Method : Partition the compound between octanol and PBS (pH 7.4); quantify concentrations via UV-Vis at λmax .

- HPLC Estimation : Use a C18 column and correlate retention time with logP standards (e.g., caffeine, naproxen) .

Advanced: What computational tools can predict metabolic pathways for this compound?

Methodological Answer:

- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., indole C-5) .

- Phase II Conjugation : Predict glucuronidation or sulfation via GLORYx or SwissADME .

- Toxicity Risk : Screen for reactive metabolites (e.g., epoxides) with DEREK Nexus .

Advanced: How can researchers optimize selectivity against off-target proteins?

Methodological Answer:

Proteome-Wide Profiling : Use KinomeScan or thermal shift assays to identify off-target kinases .

Fragment-Based Design : Introduce bulky substituents (e.g., tert-butyl) to sterically block non-specific binding .

Alchemical Free Energy Calculations : Compute ΔΔG values for binding to homologous targets (e.g., EGFR vs. HER2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.